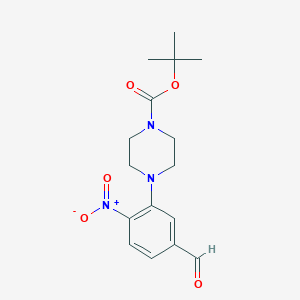
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzimidoyl chloride
Vue d'ensemble
Description
4-Chloro-N-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzimidoyl chloride, also known as CTB or Compound 1, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzimidazole derivatives and has been found to have various biological activities.
Applications De Recherche Scientifique
Fungicide Development
One notable application of structurally similar compounds involves the development of fungicides. For example, a study on fluazinam, a compound with a related structure, demonstrated its effectiveness as a fungicide. The study focused on the crystal structure, revealing hydrogen bonding and a three-dimensional network that could inform the design of new fungicides with enhanced stability and efficacy (Youngeun Jeon et al., 2013).
Chemical Synthesis
In chemical synthesis, this compound's structural motifs have been explored for generating functionalized pyridines. A study on metal-bearing and trifluoromethyl-substituted pyrimidines showcased how substituents like trifluoromethyl and chlorine can stabilize pyrimidyllithium species, leading to high yields of carboxylic acids from related pyrimidines (M. Schlosser et al., 2006). This indicates potential pathways for synthesizing derivatives of the compound for varied industrial and research applications.
Material Science
In material science, the focus on compounds with pyridine and benzimidoyl groups extends to the synthesis of novel polymers and materials with unique properties. For instance, soluble polyimides derived from aromatic diamines containing pyridine and fluorine, similar in structure to the compound , showed excellent solubility and thermal stability, suggesting applications in advanced material design (Shujiang Zhang et al., 2007).
Supramolecular Chemistry
In supramolecular chemistry, the assembly and properties of structures based on pyridine derivatives are of interest. Research on supramolecular complexes, which involve hydrogen bonding interactions similar to those in the target compound, highlights the potential for developing materials with tailored mesomorphic properties, essential for liquid crystal technology (Fowzia S. Alamro et al., 2021).
Propriétés
IUPAC Name |
4-chloro-N-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzenecarboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F3N2/c14-9-3-1-7(2-4-9)12(16)21-11-6-8(13(17,18)19)5-10(15)20-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZWMHKLTMOWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401713.png)
![[5-(4-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401714.png)
![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-2-ethoxy-acetamide](/img/structure/B1401715.png)
![[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B1401716.png)
![Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401718.png)



![N-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1401724.png)
![N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1401725.png)
![{[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401729.png)
![{[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1401730.png)
![4-Chloro-N-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-benzamide](/img/structure/B1401734.png)
